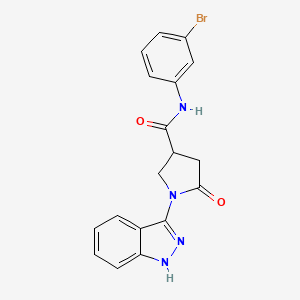![molecular formula C20H20N4O5S B11007091 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11007091.png)
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2-thiazinane-1,1-dioxide ring, followed by its attachment to a phenyl group. The final step involves the formation of the quinazolinyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinyl moiety to its corresponding dihydro or tetrahydro derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- 3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is unique due to its combination of the 1,2-thiazinane-1,1-dioxide ring and the quinazolinyl acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20N4O5S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(1,1-dioxothiazinan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H20N4O5S/c25-18(13-23-19(26)16-8-1-2-9-17(16)22-20(23)27)21-14-6-5-7-15(12-14)24-10-3-4-11-30(24,28)29/h1-2,5-9,12H,3-4,10-11,13H2,(H,21,25)(H,22,27) |
InChI Key |
RUCBHKZNVQOEMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B11007011.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide](/img/structure/B11007017.png)
![1-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11007020.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11007040.png)

![2-hydroxy-3-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]quinazolin-4(3H)-one](/img/structure/B11007055.png)
![propyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11007058.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11007064.png)
![(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11007072.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11007097.png)
![N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11007104.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11007109.png)
![N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-leucine](/img/structure/B11007115.png)
